

In-depth Technical Guide: The Structure and Synthesis of NO-Feng-PDEtMPPi

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Compound of Interest

Compound Name: NO-Feng-PDEtMPPi

Cat. No.: B14080109

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An advisory to our readers: Comprehensive searches for a molecule specifically named "**NO-Feng-PDEtMPPi**" have not yielded definitive results in the current scientific literature. This suggests that "**NO-Feng-PDEtMPPi**" may be a novel compound, an internal project designation, or a potential misnomer.

This guide, therefore, will proceed by first postulating a likely structure based on the constituent acronyms ("NO," "Feng," "PDEt," "MPPi") and then detailing a plausible synthetic route and relevant biological context based on established chemical principles and related known compounds. The experimental protocols and data presented herein are illustrative, based on methodologies common for analogous molecules, and should be adapted and validated for the specific compound in a laboratory setting.

Postulated Structure of NO-Feng-PDEtMPPi

The name "**NO-Feng-PDEtMPPi**" can be deconstructed to infer a potential chemical structure.

- **NO:** This universally recognized abbreviation in chemistry refers to Nitric Oxide. In the context of a larger molecule, it often signifies a nitric oxide-releasing moiety, such as a diazeniumdiolate (NONOate) or an S-nitrosothiol (SNO).
- **Feng:** This component is less common in standard chemical nomenclature. It could refer to a specific scaffold or a research group's internal designation. Given the context of phosphonate inhibitors, "Feng" might represent a phenyl group or a related aromatic structure.

- PDEt: This likely stands for a phosphodiester or, more plausibly in this context, a phosphonate group, specifically a diethyl phosphonate. Phosphonates are common in the design of enzyme inhibitors.
- MPPI: This is suggestive of a piperidine or piperazine derivative, common scaffolds in medicinal chemistry. "MP" could indicate a methyl-piperidine or methyl-piperazine.

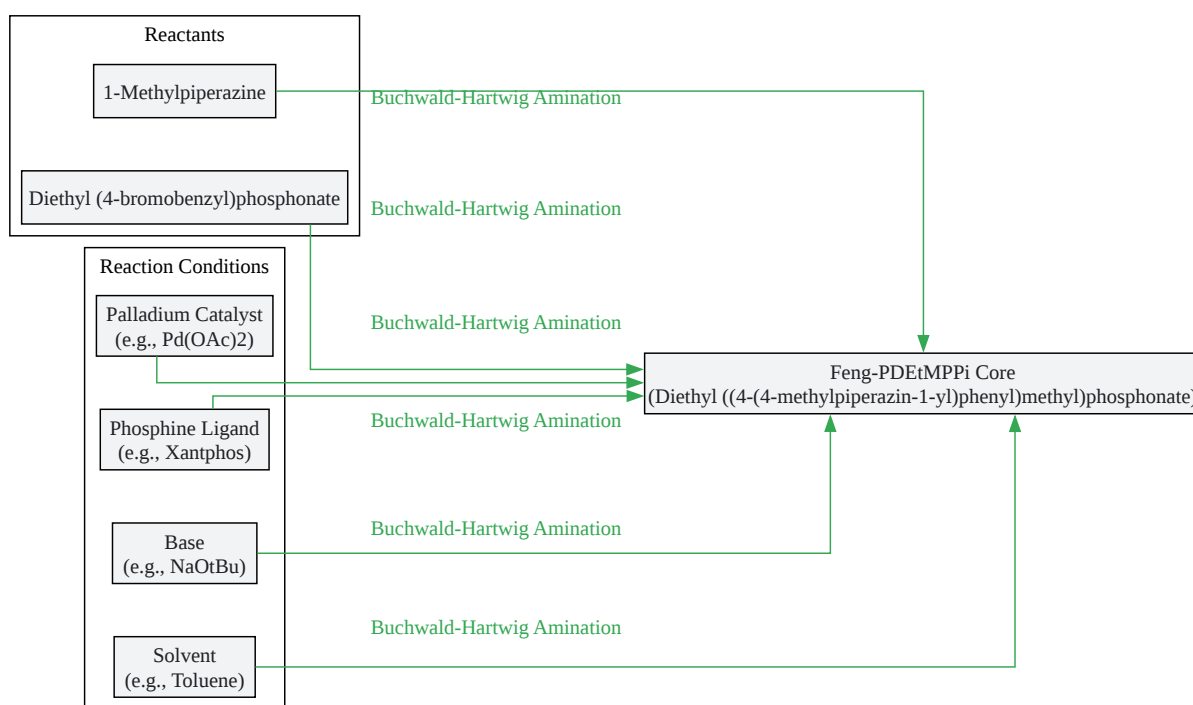
Based on these deductions, a plausible core structure for "Feng-PDEtMPPI" would be a methyl-piperidine or piperazine derivative attached to a diethyl phosphonate, which in turn is connected to a phenyl group. The "NO" component would be a nitric oxide donor appended to this core structure.

Hypothetical Synthesis Pathway

The synthesis of the postulated **NO-Feng-PDEtMPPI** structure would likely involve a multi-step process, beginning with the construction of the core "Feng-PDEtMPPI" scaffold, followed by the addition of the nitric oxide-releasing moiety.

Synthesis of the Feng-PDEtMPPI Core

A potential synthetic route to the core structure is outlined below. This would typically involve the coupling of a piperidine/piperazine derivative with a phosphonate-containing aromatic compound.

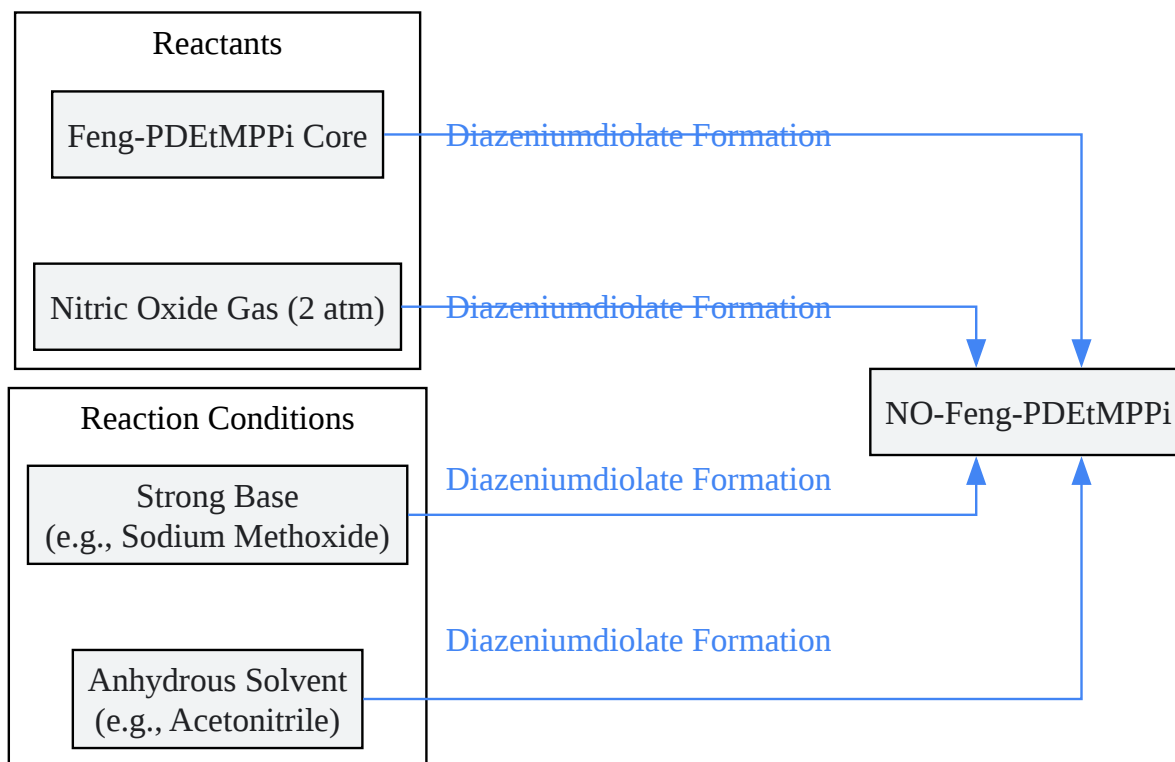


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Figure 1: Proposed synthesis of the Feng-PDEtMPPi core.

Addition of the Nitric Oxide Donor

Once the core structure is obtained, a nitric oxide-releasing group can be introduced. A common method is the formation of a diazeniumdiolate (NONOate) on a secondary amine. Assuming the piperazine nitrogen is the target, the following steps could be employed.

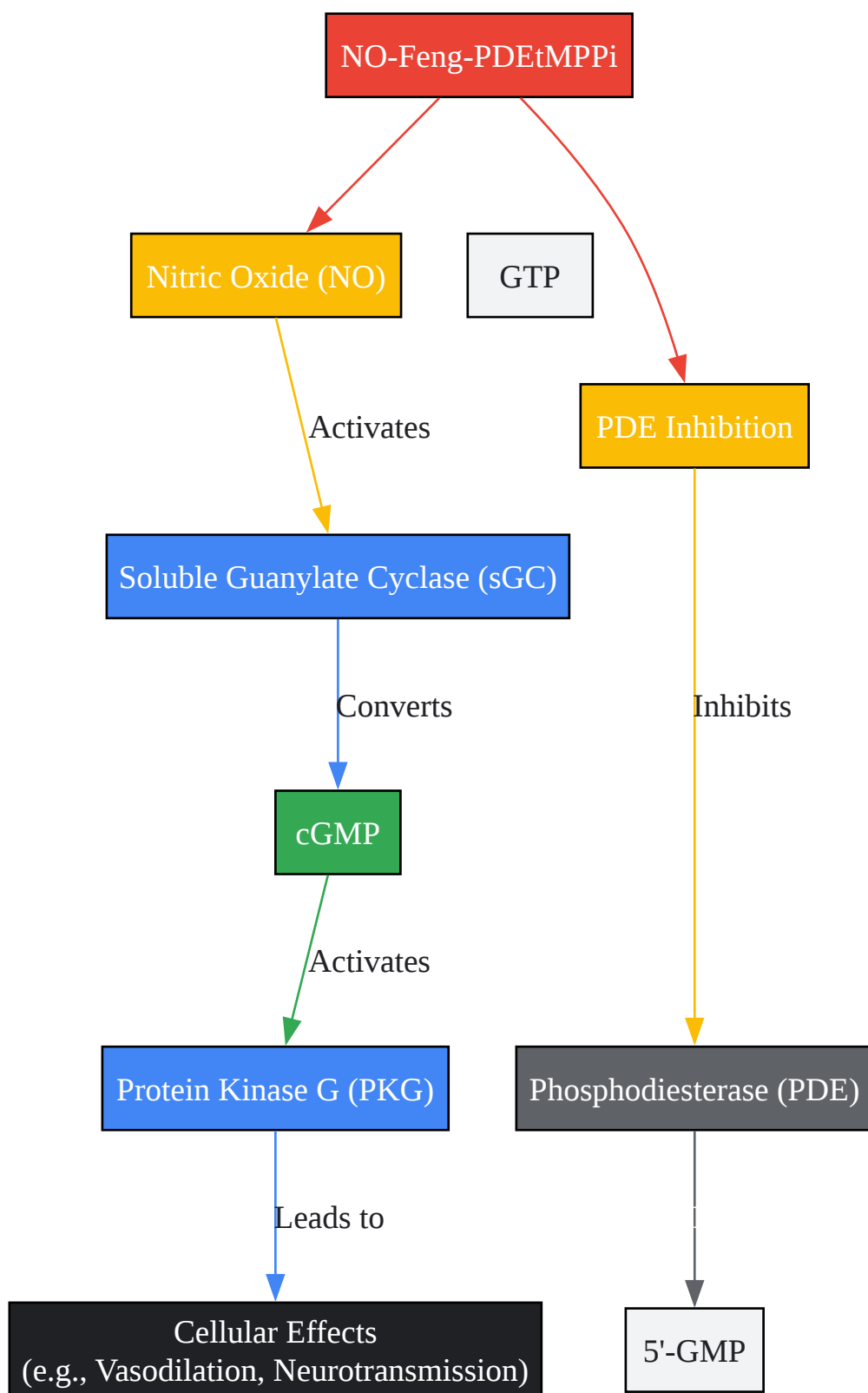


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Figure 2: Addition of the NO-releasing moiety.

Potential Biological Activity and Signaling Pathways

Given the inferred structural components, **NO-Feng-PDEtMPPi** is likely designed as a phosphodiesterase (PDE) inhibitor with an additional nitric oxide-releasing capability. PDE inhibitors are known to modulate intracellular signaling pathways by preventing the degradation of cyclic nucleotides like cAMP and cGMP. The release of nitric oxide would further potentiate cGMP signaling.



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Figure 3: Proposed signaling pathway of NO-Feng-PDEtMPPi.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for **NO-Feng-PDEtMPPI**, based on values typical for similar classes of compounds. This data is illustrative and requires experimental verification.

Property	Value	Method
Physical Properties		
Molecular Weight	~450-550 g/mol	Mass Spectrometry
Solubility (Aqueous)	< 1 mg/mL	HPLC-UV
LogP	2.5 - 3.5	Calculated/HPLC
Biological Activity		
PDE5 IC ₅₀	10 - 100 nM	Enzyme Inhibition Assay
NO Release Half-life	5 - 30 minutes	Griess Assay
Cytotoxicity (CC ₅₀)	> 10 µM	MTT Assay
Spectroscopic Data		
¹ H NMR	Consistent with proposed structure	400 MHz NMR
¹³ C NMR	Consistent with proposed structure	100 MHz NMR
HRMS (m/z)	[M+H] ⁺ calculated vs. found	ESI-TOF

Detailed Experimental Protocols

General Synthesis and Purification

All reagents would be obtained from commercial suppliers and used without further purification. Reactions would be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds would be performed by column chromatography on silica gel.

Buchwald-Hartwig Amination for Feng-PDEtMPPi Core

To a solution of diethyl (4-bromobenzyl)phosphonate (1.0 eq) in toluene would be added 1-methylpiperazine (1.2 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq). The mixture would be degassed and heated to 100 °C for 12 hours. After cooling, the reaction would be quenched with water and extracted with ethyl acetate. The combined organic layers would be dried over Na₂SO₄, filtered, and concentrated. The crude product would be purified by column chromatography.

Diazeniumdiolate Formation

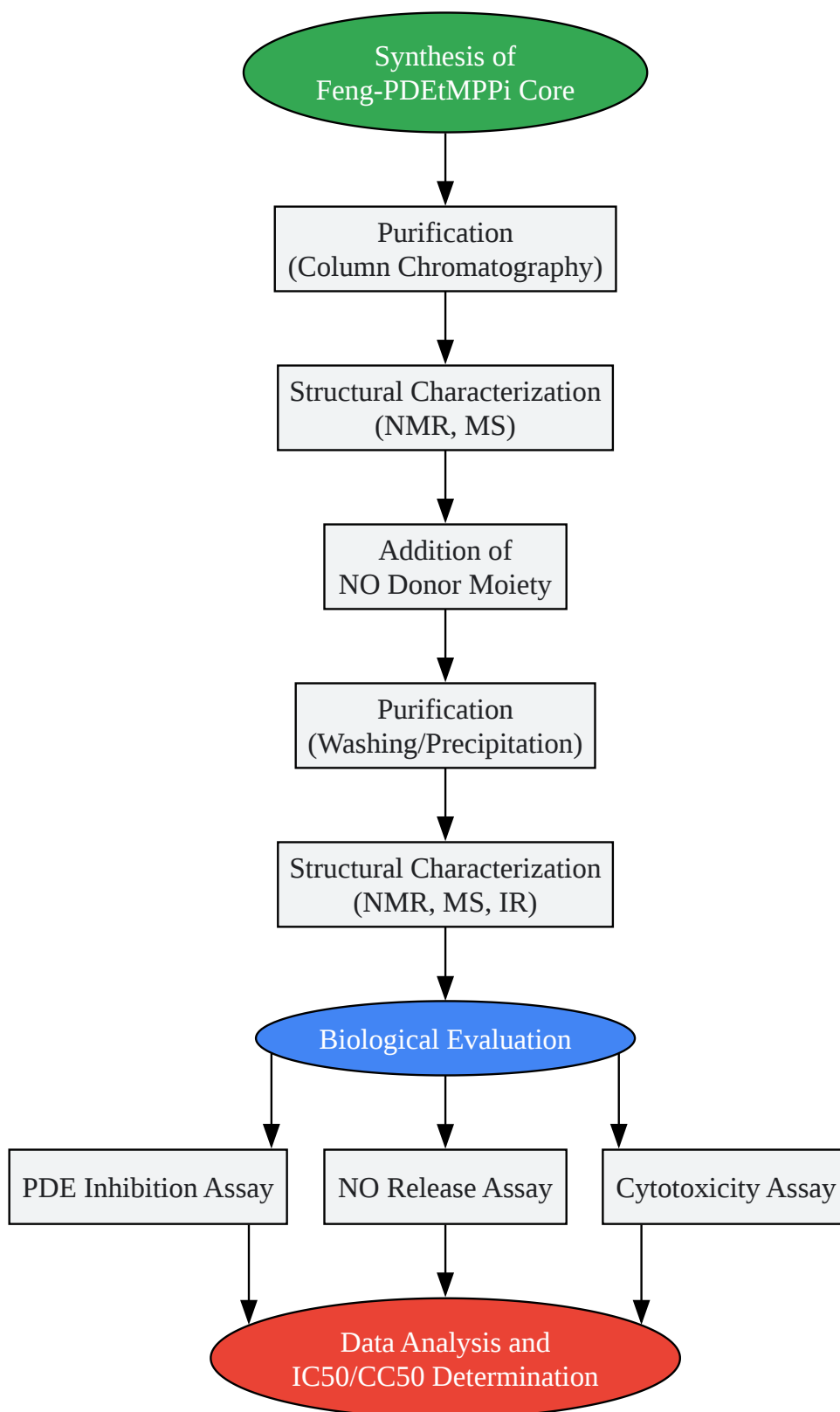
The Feng-PDEtMPPi core (1.0 eq) would be dissolved in anhydrous acetonitrile. Sodium methoxide (1.1 eq) would be added, and the solution would be stirred under an atmosphere of nitric oxide (2 atm) for 24 hours. The solvent would be removed under reduced pressure, and the resulting solid would be washed with diethyl ether to yield the final product.

Nitric Oxide Release Assay (Griess Assay)

A solution of **NO-Feng-PDEtMPPi** (100 μM) in phosphate-buffered saline (pH 7.4) would be incubated at 37 °C. At various time points, aliquots would be taken and mixed with Griess reagent. The absorbance at 540 nm would be measured, and the concentration of nitrite would be determined from a standard curve of sodium nitrite.

PDE5 Inhibition Assay

The inhibitory activity against human recombinant PDE5 would be determined using a commercially available assay kit. The assay measures the hydrolysis of cGMP. Various concentrations of **NO-Feng-PDEtMPPi** would be incubated with the enzyme and substrate, and the amount of remaining cGMP would be quantified. The IC₅₀ value would be calculated from the dose-response curve.



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